N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
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Overview
Description
N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is an organic compound with the molecular formula C12H20N2O4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with a suitable amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine
- N,N’-Dimesityl-1,2-ethanediamine
- N1,N2-Dimesitylethane-1,2-diamine
Uniqueness
N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of methyl and sulfonamide groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N,2,4,6-tetramethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-8-7-9(2)12(20(17,18)13-4)10(3)11(8)14(5)19(6,15)16/h7,13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFQJLDYGOWNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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